Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a methyl group, a chlorine atom, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification steps . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinine: An antimalarial drug with a similar quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Nalidixic Acid: An older quinolone antibiotic used primarily for urinary tract infections.
Uniqueness
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 7387599) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₁₀ClNO₃
- Molecular Weight : 251.67 g/mol
- Structure : The compound features a quinoline core with a carboxylate group, which is crucial for its biological activity.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antiviral Activity : Molecular docking studies suggest that derivatives of this compound can inhibit Hepatitis B Virus (HBV) replication effectively. In vitro studies indicated significant antiviral activity at concentrations as low as 10 µM .
- Anticancer Properties : Compounds related to this structure have shown promising results against cancer cell lines. For instance, derivatives were evaluated for cytotoxicity against the MCF-7 breast cancer cell line using the MTT assay. One derivative exhibited an IC₅₀ value of 2.56 ± 0.13 µM, comparable to doxorubicin (IC₅₀ = 2.82 ± 0.07 µM) .
- Antibacterial Activity : The presence of the quinoline structure is associated with antibacterial properties due to its ability to inhibit DNA gyrase, a critical enzyme in bacterial DNA replication .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in viral replication and bacterial DNA synthesis.
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells, leading to cell cycle arrest in the G2/M phase . Flow cytometry analysis revealed an increase in early and late apoptosis stages when treated with these compounds.
Table 1: Cytotoxic Activity Against MCF-7 Cell Line
Table 2: Antiviral Efficacy Against HBV
Case Studies and Research Findings
- Antiviral Studies : A study published in PMC reported that derivatives of methylated quinolines showed high inhibition rates against HBV replication through molecular docking simulations and subsequent in vitro testing .
- Cytotoxicity Assessments : Research highlighted the cytotoxic effects of quinoline derivatives on various cancer cell lines, demonstrating their potential as anticancer agents through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : Another study focused on the synthesis and biological assessment of dihydroquinoline derivatives as cholinesterase inhibitors, showcasing their potential role in neurodegenerative disease treatment .
Properties
CAS No. |
84088-51-7 |
---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 4-chloro-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-14-8-6-4-3-5-7(8)10(13)9(11(14)15)12(16)17-2/h3-6H,1-2H3 |
InChI Key |
QJCOTVPKSYRGOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.